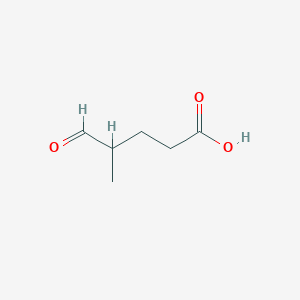
5-Keto-isocaproic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Keto-isocaproic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a formyl group (-CHO) attached to the fourth carbon of a valeric acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Keto-isocaproic acid can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyvaleric acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and pH to achieve high yields.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 4-pentenoic acid. This process involves the addition of a formyl group to the double bond of 4-pentenoic acid using a catalyst such as rhodium or cobalt in the presence of carbon monoxide and hydrogen. The reaction is carried out under high pressure and temperature to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Keto-isocaproic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-carboxyvaleric acid using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxyl group, resulting in the formation of 4-hydroxyvaleric acid.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, basic or neutral conditions.
Major Products:
Oxidation: 4-Carboxyvaleric acid.
Reduction: 4-Hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Keto-isocaproic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Keto-isocaproic acid involves its ability to undergo various chemical transformations. The formyl group is highly reactive and can participate in multiple types of reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
4-Formylbenzoic acid: Similar in structure but with a benzene ring instead of a valeric acid chain.
4-Hydroxyvaleric acid: Similar but with a hydroxyl group instead of a formyl group.
Valeric acid: The parent compound without any substituents.
Uniqueness: 5-Keto-isocaproic acid is unique due to the presence of both a carboxylic acid and a formyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
4-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)2-3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
XURWCHPWTSSQIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














